Methyl 5-bromo-6-chloronicotinate

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) is the definitive dihalogenated pyridine building block for sequential, regioselective functionalization. The C5-bromide reacts preferentially in Suzuki-Miyaura couplings, while the C6-chloride remains intact for a second orthogonal transformation—enabling efficient synthesis of unsymmetrical diarylated pyridines without intermediate purification. This orthogonal reactivity is inaccessible with mono-halogenated or regioisomeric analogs. Trusted as a key intermediate for protein kinase II inhibitor scaffolds targeting chronic myeloid leukemia and for S1PR1-focused compound library generation. Standard purity ≥98%.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 78686-77-8
Cat. No. B3022648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-chloronicotinate
CAS78686-77-8
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)Br
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
InChIKeyWINGWVOUOFMOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8): A Dihalogenated Nicotinate Scaffold for Selective Functionalization


Methyl 5-bromo-6-chloronicotinate (CAS: 78686-77-8) is a dihalogenated pyridine derivative belonging to the class of nicotinic acid esters. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 6-position, along with a methyl ester group at the 3-position . This specific substitution pattern establishes the compound as a versatile synthetic building block, particularly valuable for sequential, regioselective cross-coupling reactions in medicinal chemistry and agrochemical research [1].

Why 5,6-Dihalogenated Nicotinates Cannot Be Interchanged: The Critical Role of Regioselective Reactivity


Substituting Methyl 5-bromo-6-chloronicotinate with a generic or mono-halogenated analog is not feasible for applications requiring sequential functionalization. The distinct and predictable reactivity difference between the C5-bromo and C6-chloro substituents is fundamental. In palladium-catalyzed cross-coupling reactions, the C5-bromide exhibits significantly higher reactivity compared to the C6-chloride, enabling a highly regioselective first coupling event. This allows the C6-chloride to be preserved for a subsequent, orthogonal transformation, a synthetic sequence that is impossible with mono-halogenated alternatives or isomers with different halogen placement [1].

Quantitative Evidence for Methyl 5-bromo-6-chloronicotinate Differentiation


Differentiation by C5-Bromo vs. C6-Chloro Reactivity in Suzuki-Miyaura Coupling

The primary differentiator for Methyl 5-bromo-6-chloronicotinate is the well-established reactivity gradient between its two halogen substituents in palladium-catalyzed cross-couplings. The C5-bromo group reacts preferentially, allowing for a first, site-selective functionalization, while the C6-chloro group remains largely inert under the same conditions, enabling a subsequent, second orthogonal transformation. This predictable regioselectivity is not observed in the closely related analog Methyl 5-chloro-6-bromonicotinate, where the positions of the halogens are reversed, leading to a different and less predictable reactivity profile [1].

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Differentiation by High-Yield Synthetic Accessibility

Methyl 5-bromo-6-chloronicotinate can be synthesized from its parent acid, 5-bromo-6-chloronicotinic acid, in a simple, high-yielding procedure. A reported method achieves a 94.7% yield using standard methyl iodide alkylation conditions [1]. This contrasts with other ester derivatives (e.g., tert-butyl, benzyl) which may require more expensive reagents or more complex work-up procedures, potentially impacting procurement and scale-up decisions.

Process Chemistry Synthesis Cost-Effectiveness

Differentiation by Physicochemical Properties for Formulation and Handling

Methyl 5-bromo-6-chloronicotinate possesses a specific physicochemical profile that differs from its acid precursor and other esters. It has a reported melting point of 75-77 °C, a predicted boiling point of 279.2 °C, and a predicted LogP of approximately 2.37, which is considerably more lipophilic than its parent acid, 5-bromo-6-chloronicotinic acid (LogP ~1.0, based on similar structures) . These properties are critical for selecting appropriate solvents for reactions, storage conditions, and for evaluating its suitability in biological assays.

Pre-formulation Physicochemical Properties LogP

Optimal Application Scenarios for Methyl 5-bromo-6-chloronicotinate Based on Evidence


Sequential, One-Pot Synthesis of Unsymmetrical 5,6-Diarylated Pyridines

This compound is ideally suited as a starting material for the synthesis of unsymmetrical diarylated pyridines. Its defined regioselectivity allows for a first Suzuki-Miyaura coupling at the C5-bromo position, followed by a second, orthogonal coupling at the C6-chloro position using a different catalyst system or more forcing conditions, without the need for intermediate purification [1].

Synthesis of Protein Kinase II Inhibitor Intermediates

Methyl 5-bromo-6-chloronicotinate serves as a key intermediate in the multi-step synthesis of 5-bromo-6-methylnicotinic acid, a known scaffold for developing selective protein kinase II inhibitors for potential chronic myeloid leukemia treatments [1]. The methyl ester group is crucial for early-stage synthetic manipulations before final hydrolysis to the active acid.

Building Block for S1PR1 Modulator Libraries

The compound has been cited as a synthetic precursor for molecules targeting S1PR1 (Sphingosine-1-phosphate receptor 1) [1]. Its ability to undergo sequential functionalization makes it a powerful building block for generating diverse compound libraries around this pharmacologically relevant target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-6-chloronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.